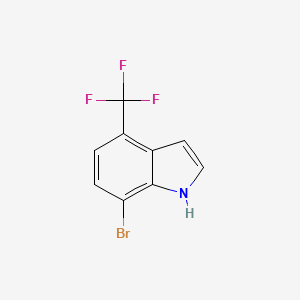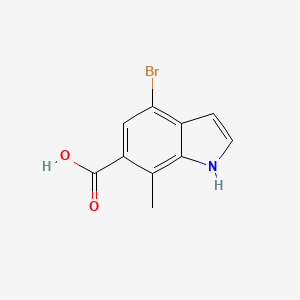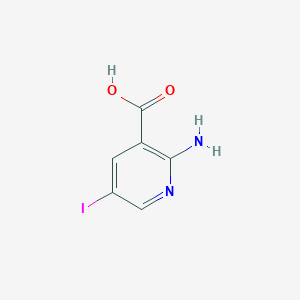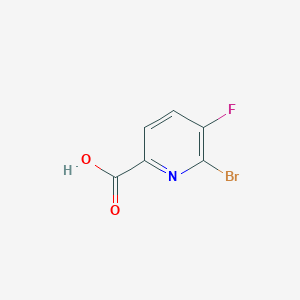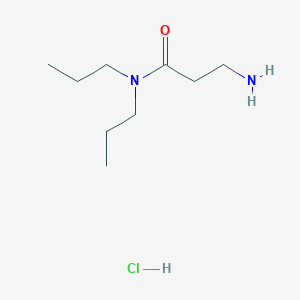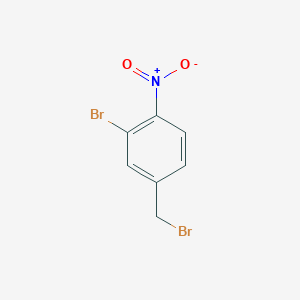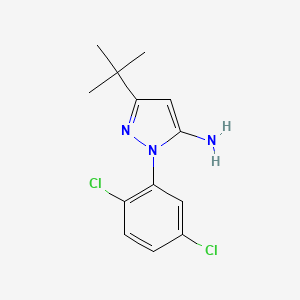![molecular formula C11H13B B1372960 5-bromo-6,7,8,9-tétrahydro-5H-benzo[7]annulène CAS No. 128364-39-6](/img/structure/B1372960.png)
5-bromo-6,7,8,9-tétrahydro-5H-benzo[7]annulène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
- Safety Information : The compound carries warning labels (H302, H315, H319, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501). Refer to the MSDS for detailed safety information.
Applications De Recherche Scientifique
Synthèse organique
5-bromo-6,7,8,9-tétrahydro-5H-benzo7annulène est un intermédiaire précieux en synthèse organique. Son atome de brome peut subir diverses réactions de substitution, permettant la synthèse d'une large gamme de composés organiques. Par exemple, il peut être utilisé pour créer de nouveaux polymères ou de petites molécules ayant des applications potentielles dans les domaines pharmaceutique et des sciences des matériaux.
Catalyse
Les catalyseurs dérivés de 5-bromo-6,7,8,9-tétrahydro-5H-benzo7annulène pourraient être explorés en raison de la capacité du composé à stabiliser les états de transition dans les réactions chimiques. Cela pourrait conduire à des procédés industriels plus efficaces, réduisant la consommation d'énergie et la production de déchets.
Chimie analytique
En chimie analytique, les dérivés de 5-bromo-6,7,8,9-tétrahydro-5H-benzo7annulène pourraient être utilisés comme étalons ou réactifs en chromatographie et en spectroscopie. Ces applications bénéficieraient des propriétés chimiques distinctes du composé, améliorant la précision et la sensibilité des méthodes analytiques.
Photophysique
Les propriétés photophysiques de 5-bromo-6,7,8,9-tétrahydro-5H-benzo7annulène peuvent être exploitées pour la recherche sur les dispositifs électroluminescents. Sa capacité à absorber et à émettre de la lumière à des longueurs d'onde spécifiques en fait un candidat pour des études dans le domaine de la photonique.
Nanotechnologie
Enfin, ce composé pourrait jouer un rôle dans la nanotechnologie. Sa structure moléculaire pourrait être utilisée pour créer des dispositifs à l'échelle nanométrique ou pour étudier les processus d'auto-assemblage moléculaire, qui sont fondamentaux pour le développement de nanomatériaux.
Chacune de ces applications représente un domaine d'étude unique où 5-bromo-6,7,8,9-tétrahydro-5H-benzo7annulène peut contribuer de manière significative. La recherche et le développement en cours peuvent révéler encore plus d'utilisations pour ce composé polyvalent à l'avenir.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s difficult to explain the exact mode of action of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene.
Biochemical Pathways
The specific biochemical pathways affected by 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are not yet known due to the lack of research on this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7
Result of Action
The molecular and cellular effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown
Analyse Biochimique
Biochemical Properties
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes.
Cellular Effects
The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. Additionally, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene remains relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage level triggers a marked response in the organism. Toxic or adverse effects at high doses may include cellular toxicity, organ damage, or disruptions in normal metabolic processes.
Metabolic Pathways
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential accumulation in specific tissues or organs.
Subcellular Localization
The subcellular localization of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The compound’s localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZYOXSLTXQZMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)

